Molecular Weight and Lipophilicity Advantage
The compound demonstrates a significant increase in molecular weight and lipophilicity compared to the unsubstituted (1,3,4-oxadiazol-2-yl)methanamine core . Its molecular weight is 155.20 g/mol , compared to 99.09 g/mol for the unsubstituted analog . This 56.11 g/mol increase is due to the tert-butyl group, which also substantially increases lipophilicity, evidenced by a predicted LogP of 0.6 versus -1.22 for the core .
Comparator (unsubstituted): MW 99.09 g/mol, LogP -1.22
ΔMW +56.11 g/mol, ΔLogP +1.82
| Evidence Dimension | Molecular Weight / Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 155.20 g/mol; LogP: ~0.6 |
| Comparator Or Baseline | (1,3,4-oxadiazol-2-yl)methanamine: MW 99.09 g/mol; LogP -1.22 |
| Quantified Difference | MW: +56.11 g/mol; LogP: +~1.82 |
| Conditions | Comparison of calculated physicochemical properties from chemical structure |
Why This Matters
The increased molecular weight and positive LogP indicate a more drug-like profile, potentially improving membrane permeability and target binding for lead optimization programs.
